3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that belongs to the class of benzodiazepines and thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate ortho-diamine with a suitable carboxylic acid derivative to form the benzodiazepine core. This reaction often requires acidic or basic conditions and elevated temperatures.
Introduction of the Hydroxy Group: The hydroxy group at the 2-position can be introduced via selective oxidation or hydroxylation reactions.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Coupling of the Two Moieties: The final step involves coupling the benzodiazepine and thiadiazole moieties through a propanamide linker. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl groups in the benzodiazepine and thiadiazole rings can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and thiadiazole positions.
Common Reagents and Conditions
Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)
Nucleophiles: Grignard reagents, organolithium compounds
Major Products
Oxidation Products: Ketones, aldehydes
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound has shown potential in modulating enzyme activity and protein interactions. It is often used in studies involving enzyme inhibition and protein binding assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory, anti-cancer, and neuroprotective agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets. These targets include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with anxiolytic and sedative properties.
Thiadiazole Derivatives: Compounds with similar thiadiazole rings that exhibit various biological activities.
Uniqueness
What sets 3-[(3R)-2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl]-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide apart is its dual functionality, combining the properties of benzodiazepines and thiadiazoles. This unique structure allows it to interact with a broader range of biological targets, making it a versatile compound for research and therapeutic applications.
Properties
Molecular Formula |
C18H19N5O4S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-[(3R)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl]-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H19N5O4S/c24-14(21-18-23-22-17(28-18)13-6-3-9-27-13)8-7-12-16(26)19-11-5-2-1-4-10(11)15(25)20-12/h1-2,4-5,12-13H,3,6-9H2,(H,19,26)(H,20,25)(H,21,23,24)/t12-,13?/m1/s1 |
InChI Key |
ZMWFKSCFQLLGOS-PZORYLMUSA-N |
Isomeric SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CC[C@@H]3C(=O)NC4=CC=CC=C4C(=O)N3 |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
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